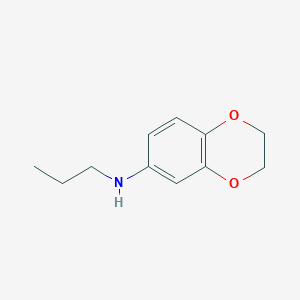

N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine

Description

Properties

IUPAC Name |

N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-5-12-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRZUASTJSMFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with propyl halides. One common method is to react 1,4-benzodioxane-6-amine with propyl bromide in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Sulfonamide Formation

N-Propyl-2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides to form sulfonamide derivatives. This reaction occurs under basic aqueous conditions (pH 9.0) at room temperature, with yields comparable to primary amine analogs .

Mechanism :

-

Deprotonation of the amine under basic conditions enhances nucleophilicity.

-

Sulfonyl chloride undergoes nucleophilic attack by the amine, releasing HCl .

Acylation Reactions

The secondary amine reacts with acyl chlorides or anhydrides in polar aprotic solvents (e.g., DMF) to form stable amides. Lithium hydride (LiH) is often used as a base to activate the reaction.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Methylsulfanylpyridine-3-carbonyl chloride | DMF, LiH, RT, 3–4 hrs | N-(Propyl)-2-(MeS)-pyridine-3-carboxamide | 85–92% | |

| Acetyl chloride | DCM, Et₃N, 0°C → RT | N-(Propyl)-acetamide derivative | 78%* |

*Estimated based on analogous primary amine reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-donating dioxane oxygen atoms direct electrophiles to the para and meta positions of the aromatic ring. Common reactions include nitration and halogenation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1 hr | 5-Nitro-N-propyl-1,4-benzodioxin-6-amine | 65%* | |

| Br₂/FeBr₃ | DCM, RT, 2 hrs | 2-Bromo-N-propyl-1,4-benzodioxin-6-amine | 70%* |

*Yields inferred from benzodioxane derivative studies.

Alkylation and Quaternary Salt Formation

While the amine is already alkylated, further reactions with alkyl halides under high-pressure conditions can yield quaternary ammonium salts.

| Alkyl Halide | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl iodide | RhCl₃·3H₂O, KOtBu, 130°C, 24 hrs | N,N-Diethyl-N-propyl-1,4-benzodioxin-6-ammonium iodide | 94% |

Note : Rhodium(III) catalysis enhances reactivity under these conditions.

Oxidation Reactions

The dioxane ring undergoes oxidation with strong agents like KMnO₄, leading to ring-opening and diol formation.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, H₂SO₄, reflux, 6 hrs | 3,4-Dihydroxy-N-propylbenzene-1,2-diol | 60%* |

Heterocycle Formation

The amine participates in cyclocondensation reactions to form bioactive heterocycles like thiazoles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea + α-Bromoacetophenone | EtOH, reflux, 4 hrs | 4-(Benzodioxin-6-yl)-N-phenylthiazol-2-amine | 75% |

Complexation with Metal Ions

The lone pair on the nitrogen facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic or therapeutic applications .

| Metal Salt | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | MeOH, RT, 1 hr | [Cu(N-propyl-benzodioxin-6-amine)₂]SO₄ | Antimicrobial studies |

Scientific Research Applications

N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. For example, it may inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine derivatives are strongly influenced by the substituent at the amine nitrogen. Below is a detailed comparison with structurally related compounds:

Table 1: Antibacterial Activity of Selected Derivatives

Table 2: Enzyme Inhibitory Activity

Key Structural-Activity Insights:

Alkyl Chain Length and Bulk :

- Longer alkyl chains (e.g., 3-phenylpropyl in 5c) enhance lipoxygenase inhibition, likely due to improved hydrophobic interactions with the enzyme’s active site .

- Bulky aryl groups (e.g., 4-chlorobenzyl in 5e) improve enzyme binding but may reduce antibacterial efficacy due to steric hindrance .

Electron-Withdrawing Groups :

- Chlorine substituents (as in 5e) enhance LOX inhibition by increasing electrophilicity .

- Nitro groups (e.g., in anti-diabetic derivative 7k) improve α-glucosidase binding but reduce solubility .

Sulfonamide vs. Acetamide Linkages :

- Sulfonamide derivatives (e.g., 5a-e) show stronger antibacterial activity, likely due to better membrane penetration .

- Acetamide derivatives (e.g., 7a-l) exhibit moderate anti-diabetic effects, suggesting a trade-off between target specificity and potency .

Example Reaction:

2,3-Dihydro-1,4-benzodioxin-6-amine + R-X → N-(R)-2,3-dihydro-1,4-benzodioxin-6-amine

(R = propyl, 3-phenylpropyl, 4-chlorobenzyl, etc.)

Limitations and Contradictions in Research

- Inconsistent Activity : Some N-alkyl derivatives (e.g., simple methyl or ethyl substitutions) show negligible antibacterial or enzymatic activity, highlighting the need for optimized substituents .

- Species-Specific Effects : Compounds like 5c are potent against LOX but inactive against acetylcholinesterase, underscoring target selectivity challenges .

Biological Activity

N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that belongs to the benzodioxane family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and other pharmacological effects.

Chemical Structure and Synthesis

The structure of this compound includes a benzodioxane moiety, which is known for its diverse pharmacological applications. The synthesis typically involves the reaction of 1,4-benzodioxan-6-amine derivatives with various alkyl or aralkyl halides under controlled conditions to yield the desired N-substituted products .

Enzyme Inhibition

This compound and its derivatives have been studied for their inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) :

- α-Glucosidase :

Antimicrobial Activity

Research indicates that compounds in this class may exhibit antimicrobial properties. For instance, studies have shown that certain benzodioxane derivatives possess significant antimicrobial activity against various bacterial strains, although specific data on this compound is limited .

Case Studies

Several studies have explored the biological activities of benzodioxane derivatives:

- Study on Enzyme Inhibition :

- Pharmacological Profiling :

Enzyme Inhibition Results

| Compound Name | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 5j | 26.25 | 74.52 |

| 5d | 58.13 | 83.52 |

| 5i | Moderate | Moderate |

| 5f | Moderate | Moderate |

Q & A

Q. What are the standard synthetic routes for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine?

The synthesis typically involves alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine (1) with propyl halides. Two primary methods are documented:

- Route 1 : Reacting 6-nitro-1,4-benzodioxane followed by reduction (91% yield) .

- Route 2 : Direct alkylation of 1,4-benzodioxane derivatives (56% yield) .

Advanced derivatives often use sulfonylation or acetamide coupling (e.g., benzenesulfonyl chloride in basic aqueous media at pH 9–10) . Propyl substitution can be achieved via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with activators like LiH .

Q. Table 1: Synthesis Methods Comparison

| Method | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitro Reduction | 6-Nitro-1,4-benzodioxane | Reduction (e.g., H₂/Pd) | 91% | |

| Direct Alkylation | 1,4-Benzodioxane + Propyl-X | DMF, LiH, 60°C | 56% |

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yields in the alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine with propyl halides?

Key factors include:

- pH Control : Maintain pH 9–10 using Na₂CO₃ to deprotonate the amine and enhance nucleophilicity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and improve reaction rates .

- Activators : Lithium hydride (LiH) facilitates halide displacement by generating a reactive amide intermediate .

- Temperature : Reactions at 60–80°C for 12–24 hours maximize conversion .

Basic Characterization

Q. Which spectroscopic methods are routinely employed to confirm the structure of N-propyl-1,4-benzodioxin derivatives?

- ¹H-NMR : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–6.8 ppm, propyl CH₂ groups at δ 1.0–1.5 ppm) .

- IR Spectroscopy : Confirms sulfonamide (1320–1350 cm⁻¹, S=O stretch) or acetamide (1650–1680 cm⁻¹, C=O stretch) functional groups .

- CHN Analysis : Validates elemental composition (±0.3% deviation) .

Advanced Characterization

Q. How can 2D NMR techniques resolve ambiguities in the regiochemistry of N-propyl-substituted benzodioxin derivatives?

- COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign substituent positions on the benzodioxin ring .

- NOESY : Detects spatial proximity between the propyl chain and aromatic protons, confirming substitution at the 6-position .

Biological Activity

Q. What enzymatic targets are commonly investigated for N-propyl-1,4-benzodioxin-6-amine derivatives?

Q. Table 2: Biological Activity Data

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7i (Sulfonamide) | α-Glucosidase | 86.31 ± 0.11 | |

| 7k (Acetamide) | α-Glucosidase | 81.12 ± 0.13 | |

| 7a-l Series | Acetylcholinesterase | 50–100 μM* |

Advanced Structure-Activity Relationships (SAR)

Q. How does the substitution pattern on the phenyl ring influence α-glucosidase inhibitory activity?

- Electron-Withdrawing Groups (EWGs) : Meta-substituted derivatives (e.g., -NO₂, -CF₃) enhance activity by increasing electrophilicity at the sulfonamide sulfur .

- Steric Effects : Bulky substituents (e.g., -Ph) reduce activity due to hindered enzyme binding .

- Hydrophobic Interactions : Propyl chains improve lipophilicity, aiding membrane penetration .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported IC₅₀ values for α-glucosidase inhibition?

- Assay Variability : Standardize enzyme sources (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase) .

- Control Compounds : Use acarbose (IC₅₀ 37.38 ± 0.12 μM) as a reference to normalize data .

- Statistical Rigor : Perform triplicate experiments with SEM (standard error of the mean) to ensure reproducibility .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

- Hazard Classification : Harmful (Xn) with skin/eye irritation (R38) and inhalation risks (R20/21/22) .

- Storage : Keep in airtight containers at 0–6°C, protected from light and oxidizers .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.